Upidosin

Catalog No.
S546414
CAS No.
152735-23-4
M.F
C31H33N3O4
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Upidosin

CAS Number

152735-23-4

Product Name

Upidosin

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide

Molecular Formula

C31H33N3O4

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36)

InChI Key

DUCNHKDCVVSJLG-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate, Rec 15-2739, Rec-15-2739, SB 216469-S, SB-216469-S

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5

Description

The exact mass of the compound Upidosin is 511.2471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Upidosin, also known as Rec 15/2739, is a selective antagonist of the alpha-1 adrenergic receptor, particularly targeting the alpha-1A subtype. This compound is primarily researched for its potential applications in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. Upidosin's selectivity for the alpha-1A receptor makes it a valuable candidate in pharmacological studies aimed at minimizing side effects commonly associated with non-selective alpha-1 antagonists, such as hypotension and dizziness .

Typical of amine-containing compounds. Its primary reactions include:

  • Substitution Reactions: Upidosin can undergo nucleophilic substitution due to its amine functionality.
  • Oxidation and Reduction: Depending on the conditions, Upidosin can be oxidized or reduced, affecting its biological activity and stability.
  • Complex Formation: It can form complexes with metal ions, which may influence its pharmacokinetics and pharmacodynamics .

Upidosin exhibits significant biological activity as an alpha-1 adrenergic receptor antagonist. Its selectivity for the alpha-1A subtype leads to:

  • Relaxation of Smooth Muscle: By blocking the alpha-1A receptors, Upidosin induces relaxation in smooth muscle tissues, particularly in the bladder neck and prostate, alleviating urinary obstruction symptoms.
  • Minimal Cardiovascular Effects: Unlike non-selective antagonists, Upidosin has a reduced impact on blood pressure, making it a safer option for patients with cardiovascular concerns .

The synthesis of Upidosin involves multi-step organic reactions that typically include:

  • Formation of the Core Structure: Initial steps often involve creating a substituted aromatic ring system.
  • Amine Introduction: An amine group is introduced via nucleophilic substitution or reductive amination.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Upidosin has several potential applications in medicine:

  • Treatment of Benign Prostatic Hyperplasia: Its primary application is in managing urinary symptoms related to benign prostatic hyperplasia by relaxing the smooth muscles in the prostate and bladder neck.
  • Research Tool: It serves as a valuable tool in pharmacological research to study the role of alpha-1 adrenergic receptors in various physiological processes .

Studies have shown that Upidosin interacts selectively with the alpha-1A adrenergic receptors without significantly affecting other receptor subtypes. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic benefits. Interaction studies have demonstrated that Upidosin effectively inhibits norepinephrine-induced contractions in isolated tissues expressing alpha-1A receptors .

Several compounds share structural or functional similarities with Upidosin. Here are some notable examples:

Compound NameStructure TypeSelectivityUnique Features
PrazosinAlpha-1 antagonistNon-selectiveUsed for hypertension; more side effects
SilodosinAlpha-1 antagonistSelective for alpha-1APrimarily used for urinary issues; fewer side effects
TamsulosinAlpha-1 antagonistSelective for alpha-1ACommonly prescribed for urinary symptoms
AlfuzosinAlpha-1 antagonistNon-selectiveUsed for benign prostatic hyperplasia

Uniqueness of Upidosin:
Upidosin's distinct advantage lies in its high selectivity for the alpha-1A receptor, which reduces cardiovascular side effects compared to other antagonists like prazosin and alfuzosin. This makes it particularly useful in patients who may be sensitive to changes in blood pressure or heart rate .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

511.24710654 g/mol

Monoisotopic Mass

511.24710654 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TXG28R7G4Y

Other CAS

152735-23-4

Wikipedia

Upidosin

Dates

Modify: 2024-02-18
1: Leonardi A, Hieble JP, Guarneri L, Naselsky DP, Poggesi E, Sironi G, Sulpizio AC, Testa R. Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, part I. J Pharmacol Exp Ther. 1997 Jun;281(3):1272-83. PubMed PMID: 9190863.
2: Testa R, Guarneri L, Angelico P, Poggesi E, Taddei C, Sironi G, Colombo D, Sulpizio AC, Naselsky DP, Hieble JP, Leonardi A. Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, part II. J Pharmacol Exp Ther. 1997 Jun;281(3):1284-93. PubMed PMID: 9190864.
3: Testa R, Guarneri L, Taddei C, Poggesi E, Angelico P, Sartani A, Leonardi A, Gofrit ON, Meretyk S, Caine M. Functional antagonistic activity of Rec 15/2739, a novel alpha-1 antagonist selective for the lower urinary tract, on noradrenaline-induced contraction of human prostate and mesenteric artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1237-46. PubMed PMID: 8667184.
4: Hieble JP, Kolpak DC, McCafferty GP, Ruffolo RR Jr, Testa R, Leonardi A. Effects of alpha1-adrenoceptor antagonists on agonist and tilt-induced changes in blood pressure: relationships to uroselectivity. Eur J Pharmacol. 1999 May 28;373(1):51-62. PubMed PMID: 10408251.
5: Kenny BA, Miller AM, Williamson IJ, O'Connell J, Chalmers DH, Naylor AM. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. Br J Pharmacol. 1996 Jun;118(4):871-8. PubMed PMID: 8799556; PubMed Central PMCID: PMC1909506.
6: Daniel EE, Brown RD, Wang YF, Low AM, Lu-Chao H, Kwan CY. Alpha-adrenoceptors in canine mesenteric artery are predominantly 1A subtype: pharmacological and immunochemical evidence. J Pharmacol Exp Ther. 1999 Nov;291(2):671-9. PubMed PMID: 10525087.
7: Rossier O, Abuin L, Fanelli F, Leonardi A, Cotecchia S. Inverse agonism and neutral antagonism at alpha(1a)- and alpha(1b)-adrenergic receptor subtypes. Mol Pharmacol. 1999 Nov;56(5):858-66. PubMed PMID: 10531388.
8: Brune ME, Katwala SP, Milicic I, Buckner SA, Ireland LM, Kerwin JF Jr, Hancock AA. Effects of selective and nonselective alpha-1-adrenoceptor antagonists on intraurethral and arterial pressures in intact conscious dogs. Pharmacology. 1996 Dec;53(6):356-68. PubMed PMID: 9032800.
9: Eltze M, König H, Ullrich B, Grebe T. Failure of AH11110A to functionally discriminate between alpha(1)-adrenoceptor subtypes A, B and D or between alpha(1)- and alpha(2)-adrenoceptors. Eur J Pharmacol. 2001 Mar;415(2-3):265-76. PubMed PMID: 11275009.
10: Alberts P, Bergström PA, Fredrickson MG. Characterisation of the functional alpha-adrenoceptor subtype in the isolated female pig urethra. Eur J Pharmacol. 1999 Apr 23;371(1):31-8. PubMed PMID: 10355591.
11: Malloy BJ, Price DT, Price RR, Bienstock AM, Dole MK, Funk BL, Rudner XL, Richardson CD, Donatucci CF, Schwinn DA. Alpha1-adrenergic receptor subtypes in human detrusor. J Urol. 1998 Sep;160(3 Pt 1):937-43. PubMed PMID: 9720591.
12: Chess-Williams R, Chapple CR, Verfurth F, Noble AJ, Couldwell CJ, Michel MC. The effects of SB 216469, an antagonist which discriminates between the alpha 1A-adrenoceptor and the human prostatic alpha 1-adrenoceptor. Br J Pharmacol. 1996 Nov;119(6):1093-100. PubMed PMID: 8937710; PubMed Central PMCID: PMC1915881.
13: Lachnit WG, Tran AM, Clarke DE, Ford AP. Pharmacological characterization of an alpha 1A-adrenoceptor mediating contractile responses to noradrenaline in isolated caudal artery of rat. Br J Pharmacol. 1997 Mar;120(5):819-26. PubMed PMID: 9138687; PubMed Central PMCID: PMC1564543.
14: Hancock AA, Brune ME, Witte DG, Marsh KC, Katwala S, Milicic I, Ireland LM, Crowell D, Meyer MD, Kerwin JF Jr. Actions of A-131701, a novel, selective antagonist for alpha-1A compared with alpha-1B adrenoceptors on intraurethral and blood pressure responses in conscious dogs and a pharmacodynamic assessment of in vivo prostatic selectivity. J Pharmacol Exp Ther. 1998 May;285(2):628-42. PubMed PMID: 9580607.
15: Ford AP, Daniels DV, Chang DJ, Gever JR, Jasper JR, Lesnick JD, Clarke DE. Pharmacological pleiotropism of the human recombinant alpha1A-adrenoceptor: implications for alpha1-adrenoceptor classification. Br J Pharmacol. 1997 Jul;121(6):1127-35. PubMed PMID: 9249248; PubMed Central PMCID: PMC1564783.
16: Amobi NI, Guillebaud J, Kaisary AV, Turner E, Smith IC. Discrimination by SZL49 between contractions evoked by noradrenaline in longitudinal and circular muscle of human vas deferens. Br J Pharmacol. 2002 May;136(1):127-35. PubMed PMID: 11976277; PubMed Central PMCID: PMC1762116.
17: Oriowo MA. Functional characterization of alpha1-adrenoceptor subtypes in the rabbit spleen. Naunyn Schmiedebergs Arch Pharmacol. 1998 Sep;358(3):301-7. PubMed PMID: 9774216.
18: Kava MS, Blue DR Jr, Vimont RL, Clarke DE, Ford AP. Alpha1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man. Br J Pharmacol. 1998 Apr;123(7):1359-66. PubMed PMID: 9579731; PubMed Central PMCID: PMC1565303.
19: Rank MM, Murray KC, Stephens MJ, D'Amico J, Gorassini MA, Bennett DJ. Adrenergic receptors modulate motoneuron excitability, sensory synaptic transmission and muscle spasms after chronic spinal cord injury. J Neurophysiol. 2011 Jan;105(1):410-22. doi: 10.1152/jn.00775.2010. Epub 2010 Nov 3. PubMed PMID: 21047936; PubMed Central PMCID: PMC3023364.
20: Kovacs SJ, Martin DE, Everitt DE, Patterson SD, Jorkasky DK. Urinary excretion of 6 beta-hydroxycortisol as an in vivo marker for CYP3A induction: applications and recommendations. Clin Pharmacol Ther. 1998 Jun;63(6):617-22. PubMed PMID: 9663175.

Explore Compound Types